molecular formula C12H9Cl2NO2 B3961140 3,4-dichloro-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione CAS No. 62303-12-2

3,4-dichloro-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione

Cat. No. B3961140
CAS RN: 62303-12-2
M. Wt: 270.11 g/mol
InChI Key: GAZIJNSZSYHYBS-UHFFFAOYSA-N
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Description

3,4-dichloro-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione, also known as DCPT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DCPT has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione is not fully understood, but it is believed to be mediated through the inhibition of various signaling pathways. This compound has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models of inflammatory diseases, including arthritis and colitis. This compound has also been found to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition, this compound has been shown to reduce viral replication in cell culture models of HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of 3,4-dichloro-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione is its wide range of biological activities, which makes it a promising compound for the development of new drugs. Another advantage is its relatively simple synthesis method, which allows for large-scale production. However, one limitation is the lack of knowledge about its mechanism of action, which makes it difficult to optimize its therapeutic potential. In addition, this compound has been found to have low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3,4-dichloro-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. Another area of interest is the elucidation of its mechanism of action, which may lead to the discovery of new targets for drug development. Additionally, further studies are needed to optimize the synthesis method of this compound and to improve its solubility in water.

Scientific Research Applications

3,4-dichloro-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, this compound has been found to have anti-viral properties by inhibiting the replication of certain viruses, including HIV and hepatitis C virus.

properties

IUPAC Name

3,4-dichloro-1-(4-ethylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-2-7-3-5-8(6-4-7)15-11(16)9(13)10(14)12(15)17/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZIJNSZSYHYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387754
Record name ST025617
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62303-12-2
Record name ST025617
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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